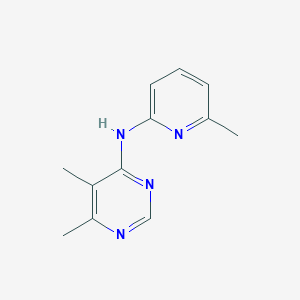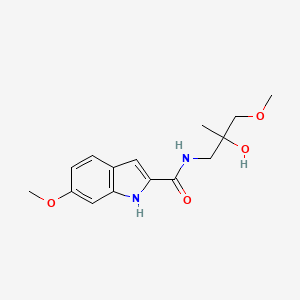
4-(1-Phenylethoxy)pyridin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1-Phenylethoxy)pyridin-2-amine is a chemical compound with the molecular formula C13H14N2O and a molecular weight of 214.27 g/mol It is a derivative of pyridine, a basic heterocyclic organic compound, and features a phenylethoxy group attached to the pyridine ring
Mécanisme D'action
Target of Action
Pyridine-containing compounds have been known to exhibit a wide range of medicinal applications, including antiviral, anticholinesterase activities, antimalarial, antimicrobial, antidiabetic, and anticancer .
Mode of Action
Pyridine derivatives have been shown to exhibit cytotoxic properties against tumor cells due to the ortho-position at a nitrogen atom with the impact of methyl substitution on the pyridine ring in 4 or 5 positions .
Biochemical Pathways
Pyridine derivatives have been used in the synthesis of new anticancer agents targeting the tubulin-microtubule with heterocyclic rings .
Result of Action
Pyridine derivatives have been shown to exhibit cytotoxic properties against tumor cells .
Analyse Biochimique
Biochemical Properties
It is known that pyridine-containing compounds, like 4-(1-Phenylethoxy)pyridin-2-amine, have been used in medicinal applications due to their interactions with various enzymes, proteins, and other biomolecules .
Cellular Effects
In 2018, novel 2-amino-4-(1-phenylethoxy) pyridine derivatives were synthesized as possible ROS1 inhibitors . Anti-proliferative effects against ROS1-addicted HCC78 cell lines were demonstrated by the tested compounds .
Molecular Mechanism
It is known that pyridine-containing compounds can exhibit cytotoxic properties against tumor cells .
Méthodes De Préparation
The synthesis of 4-(1-Phenylethoxy)pyridin-2-amine typically involves the reaction of 4-bromoacetophenone with vetraldehyde (3,4-dimethoxybenzaldehyde) in ethanol and sodium hydroxide solution to form a chalcone intermediate . This intermediate is then treated with 2-cyanothioacetamide to yield the corresponding pyridinethione, which can be further reacted with various reagents such as 2-chloro-N-arylacetamide derivatives, α-haloketones, methyl iodide, or chloroacetonitrile to produce the final product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Analyse Des Réactions Chimiques
4-(1-Phenylethoxy)pyridin-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the phenylethoxy group can be replaced by other substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
4-(1-Phenylethoxy)pyridin-2-amine has several scientific research applications:
Chemistry: It serves as a versatile scaffold for the synthesis of various heterocyclic compounds.
Biology: It has been studied for its potential antimicrobial properties, showing activity against strains like E. coli and B.
Medicine: Research has explored its use as a potential anticancer agent, particularly as a ROS1 inhibitor.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Comparaison Avec Des Composés Similaires
4-(1-Phenylethoxy)pyridin-2-amine can be compared with other pyridine derivatives such as:
2-Amino-4-(1-phenylethoxy)pyridine: Similar in structure but with different substitution patterns, leading to varied biological activities.
4-(1-Phenylethoxy)pyridine: Lacks the amine group, which can significantly alter its reactivity and applications.
4-(1-Phenylethoxy)pyridin-3-amine: The position of the amine group changes, affecting its chemical properties and potential uses. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
IUPAC Name |
4-(1-phenylethoxy)pyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c1-10(11-5-3-2-4-6-11)16-12-7-8-15-13(14)9-12/h2-10H,1H3,(H2,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOFKZTLVUHHSDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)OC2=CC(=NC=C2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide](/img/structure/B3008634.png)
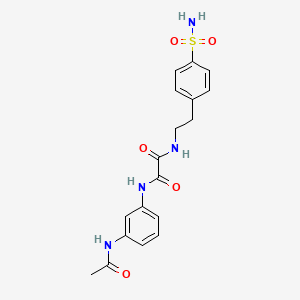
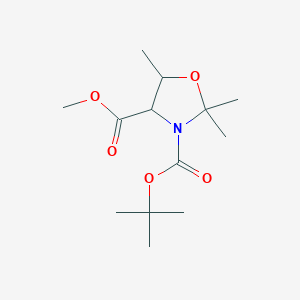
![N-(6-methoxybenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B3008639.png)
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(4-(furan-3-yl)benzyl)oxalamide](/img/structure/B3008642.png)
![2-(Methylsulfonyl)-2,6-diazaspiro[3.4]octane 2,2,2-trifluoroacetate](/img/structure/B3008643.png)
![Ethyl 2-[1,6,7-trimethyl-2,4-dioxo-8-(2-phenylethyl)-1,3,5-trihydro-4-imidazol ino[1,2-h]purin-3-yl]acetate](/img/new.no-structure.jpg)
![N-benzyl-3-methyl-N-(3-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B3008645.png)
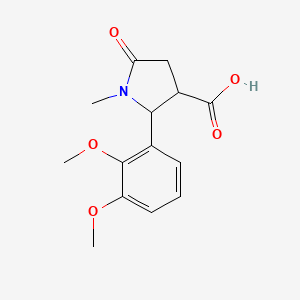
![4-butoxy-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide](/img/structure/B3008648.png)
